5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization and further functionalization to introduce the desired substituents . Industrial production methods often employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiazole ring.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for biological research.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby blocking their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Compared to other benzothiazole derivatives, 5-(3-Methylbenzothiazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-acetic acid stands out due to its unique structural features and enhanced biological activities. Similar compounds include:
2-Arylbenzothiazoles: Known for their antimicrobial and anticancer properties.
Benzothiazole sulfonamides: Used as enzyme inhibitors and therapeutic agents.
Benzothiazole carboxamides: Investigated for their potential in treating neurodegenerative diseases.
These compounds share a common benzothiazole core but differ in their substituents and specific biological activities.
Properties
CAS No. |
41504-19-2 |
---|---|
Molecular Formula |
C13H10N2O3S3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(5Z)-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H10N2O3S3/c1-14-7-4-2-3-5-8(7)20-12(14)10-11(18)15(6-9(16)17)13(19)21-10/h2-5H,6H2,1H3,(H,16,17)/b12-10- |
InChI Key |
RPTCCZCUFYQVQQ-BENRWUELSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O |
Key on ui other cas no. |
41504-19-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.